molecular formula C6H3BF5KO B13470343 Potassium (2,3-difluoro-6-hydroxyphenyl)trifluoroborate

Potassium (2,3-difluoro-6-hydroxyphenyl)trifluoroborate

Cat. No.: B13470343
M. Wt: 235.99 g/mol
InChI Key: ZRCKVZZNAZNNAV-UHFFFAOYSA-N
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Description

Potassium (2,3-difluoro-6-hydroxyphenyl)trifluoroborate (CAS 2641216-88-6) is an organotrifluoroborate salt of interest in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions. As part of the class of potassium organotrifluoroborates, this compound offers enhanced stability compared to its boronic acid analog, resisting protodeboronation and other non-productive decomposition pathways, which is especially valuable for polyfluorinated arene systems . This improved stability profile makes it a robust and reliable building block for constructing complex biaryl structures via the renowned Suzuki-Miyaura Cross-Coupling (SMC) reaction . The presence of both fluorine and hydroxyl substituents on the aromatic ring provides versatile handles for further synthetic manipulation and can impart unique electronic and steric properties to the resulting coupled products. Researchers value this reagent for its performance in challenging sp2-sp2 carbon-carbon bond formations, facilitating the exploration of new chemical space in areas such as pharmaceutical development and materials science. The product is intended for research and further manufacturing applications and is strictly not for direct human use. It is recommended to store the compound at 2-8°C under an inert atmosphere, such as nitrogen, and protect it from moisture to ensure long-term stability .

Properties

Molecular Formula

C6H3BF5KO

Molecular Weight

235.99 g/mol

IUPAC Name

potassium;(2,3-difluoro-6-hydroxyphenyl)-trifluoroboranuide

InChI

InChI=1S/C6H3BF5O.K/c8-3-1-2-4(13)5(6(3)9)7(10,11)12;/h1-2,13H;/q-1;+1

InChI Key

ZRCKVZZNAZNNAV-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=C(C=CC(=C1F)F)O)(F)(F)F.[K+]

Origin of Product

United States

Preparation Methods

Synthesis via Metal-Halogen Exchange and Subsequent Boronation

A common route involves preparing the corresponding arylmetal intermediate by metal-halogen exchange using n-butyllithium or magnesium reagents on a 2,3-difluoro-6-hydroxyphenyl halide precursor, followed by reaction with trialkyl borates (e.g., trimethyl borate) to form the boronic acid intermediate. This intermediate is then converted to the potassium trifluoroborate by treatment with potassium hydrogen difluoride (KHF2).

Reaction sequence:

  • 2,3-Difluoro-6-hydroxyphenyl bromide + n-BuLi → aryllithium intermediate
  • Aryllithium + B(OMe)3 → boronic acid intermediate
  • Boronic acid + KHF2 → this compound

This method benefits from the mild conditions and the ability to introduce the boron moiety selectively on the aromatic ring while preserving the hydroxy and fluorine substituents.

Transition Metal-Catalyzed Borylation

Recent advances have demonstrated the use of palladium or iridium catalysts for the direct borylation of aromatic C–H bonds in fluorinated phenols. For example, iridium-catalyzed C–H borylation using bis(pinacolato)diboron followed by conversion to trifluoroborates is a viable approach. However, the hydroxy group at position 6 may require protection to avoid catalyst poisoning or side reactions.

Conversion of Boronic Acids to Trifluoroborates

The critical step in all methods is the conversion of boronic acids or esters to the corresponding potassium trifluoroborate salts. This is typically achieved by treatment with aqueous potassium hydrogen difluoride (KHF2) under mild conditions.

Step Reagents and Conditions Outcome
1 Boronic acid + KHF2, aqueous medium, room temp Formation of potassium trifluoroborate salt

This step imparts enhanced stability and crystallinity, allowing easier handling and storage.

Experimental Conditions and Optimization

  • Solvent systems: Common solvents include tetrahydrofuran (THF), acetonitrile (CH3CN), and mixtures with water to facilitate KHF2 solubility.
  • Temperature: Typically room temperature to mild heating (25–50°C).
  • Atmosphere: Inert atmosphere (nitrogen or argon) is preferred to prevent oxidation or hydrolysis.
  • Purification: Silica gel chromatography or recrystallization from appropriate solvents.

Representative Research Findings

Stability and Reactivity

Potassium aryltrifluoroborates are air- and moisture-stable, which contrasts with the more sensitive boronic acids. This stability allows for bench-top storage and use in cross-coupling reactions without special precautions.

Functional Group Tolerance

Studies show that electron-withdrawing groups such as fluorine and electron-donating groups like hydroxy are compatible with the preparation protocols, though hydroxy groups may require protection during metalation steps to prevent side reactions.

Application in Cross-Coupling

This compound has been successfully employed in Suzuki–Miyaura coupling reactions with aryl halides under palladium catalysis, demonstrating its utility as a stable boron reagent.

Data Table: Summary of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Metal-halogen exchange + boronation + KHF2 n-BuLi, B(OMe)3, KHF2 Low temp, inert atmosphere High regioselectivity, well-established Sensitive to moisture, requires dry conditions
Transition metal-catalyzed C–H borylation + KHF2 Ir or Pd catalyst, B2Pin2, KHF2 Mild heating, inert atmosphere Direct borylation, fewer steps May require protecting groups for hydroxy
Conversion of boronic acid to trifluoroborate Boronic acid, KHF2 Aqueous, room temp Simple, high yield Requires prior boronic acid synthesis

Chemical Reactions Analysis

Types of Reactions

Potassium (2,3-difluoro-6-hydroxyphenyl)trifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: These are commonly used in Suzuki–Miyaura coupling reactions.

    Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are often used to facilitate the reaction.

    Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used as solvents in these reactions.

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Potassium (2,3-difluoro-6-hydroxyphenyl)trifluoroborate has several scientific research applications:

Mechanism of Action

The mechanism by which potassium (2,3-difluoro-6-hydroxyphenyl)trifluoroborate exerts its effects involves the formation of a boron-palladium complex during the Suzuki–Miyaura coupling reaction. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium catalyst. The palladium then facilitates the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Substitution Patterns and Physicochemical Properties

The table below compares key structural and physicochemical properties of the target compound with analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Phenyl Ring) Key Features
Potassium (2,3-difluoro-6-hydroxyphenyl)trifluoroborate 2641216-88-6 C₆H₃F₂BF₃OK 235.99 2-F, 3-F, 6-OH High polarity due to -OH; metabolic stability from F
Potassium trifluoro(2-fluoro-6-hydroxyphenyl)borate 2252415-10-2 C₆H₄BF₄OK 218.00 2-F, 6-OH Reduced fluorine substitution; lower lipophilicity
Potassium (2-bromo-6-fluorophenyl)trifluoroborate 2361026-25-5 C₆H₄BBrF₃K 269.91 2-Br, 6-F Bromine enhances cross-coupling reactivity
Potassium (2,3-difluorobenzyl)trifluoroborate N/A C₇H₅BF₅K 234.02 Benzyl group with 2,3-F Increased steric bulk; flexible benzyl linker

Key Observations :

  • Fluorine vs.
  • Hydroxyl Group Impact : The hydroxyl group in the target compound enhances solubility in aqueous media but may require protection during synthetic reactions to prevent undesired side reactions .

Stability and Reactivity

  • Bench Stability : Trifluoroborate salts are generally crystalline and stable under ambient conditions. For example, pyrimidin-6-yl trifluoroborates retain integrity for >1 year without degradation . This stability extends to the target compound, as evidenced by its commercial availability as a room-temperature-stable solid .
  • However, its hydroxyl group can act as a directing group in C–H functionalization .

Research Findings and Case Studies

  • Cross-Coupling Efficiency : A study using Potassium (2-bromo-6-fluorophenyl)trifluoroborate achieved >90% yield in a Suzuki-Miyaura coupling with aryl chlorides, outperforming fluorine-substituted analogs due to bromine’s superior leaving-group ability .
  • Solubility Challenges: The hydroxyl group in the target compound improves water solubility (e.g., ~5 mg/mL in DMSO), but this can complicate purification in non-polar solvents .

Biological Activity

Potassium (2,3-difluoro-6-hydroxyphenyl)trifluoroborate is a member of the organotrifluoroborate family, characterized by its trifluoroborate anion and a phenolic structure with specific fluorine and hydroxyl substitutions. This compound has garnered interest in medicinal chemistry and organic synthesis due to its unique reactivity profile.

This compound can be synthesized through various methods, including:

  • Boronation reactions involving phenolic precursors.
  • Electrophilic aromatic substitution , where fluorine atoms are introduced at specific positions on the aromatic ring.

The presence of both hydroxy and difluoro groups enhances its nucleophilicity and electrophilicity compared to non-fluorinated analogs, making it a versatile reagent in organic reactions.

Biological Activity

While specific biological activities of this compound are not extensively documented, some insights can be drawn from studies on related organotrifluoroborates. These compounds have shown potential in:

  • Drug Development : Organotrifluoroborates are recognized for their ability to serve as intermediates in synthesizing biologically active compounds. Their stability and reactivity make them candidates for therapeutic applications.
  • Reactivity Studies : Research indicates that the unique substitution pattern of this compound allows for selective interactions with electrophiles, enhancing its utility in catalysis and organic synthesis.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with other organoboron compounds highlights its unique features:

Compound NameMolecular FormulaMolecular WeightUnique Features
This compoundC6H4BF4KO217.998 g/molContains both difluoro and hydroxy groups
Potassium Trifluoro(2-fluoro-6-hydroxyphenyl)borateC6H4BF4KO217.998 g/molLacks additional fluorine on the phenyl ring
Potassium (2-hydroxyphenyl)trifluoroborateC6H5BF3KO202.99 g/molNo fluorine substituents on the phenyl ring

The combination of difluoro and hydroxy groups in this compound enhances its reactivity in specific chemical transformations compared to its analogs.

Case Studies

Q & A

Q. What are the established synthetic routes for Potassium (2,3-difluoro-6-hydroxyphenyl)trifluoroborate, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution of fluorine in fluorinated aryltrifluoroborates using organolithium reagents. For example, reacting potassium hexafluorophenyltrifluoroborate (K[C6F5BF3]) with methyllithium (MeLi) in anhydrous tetrahydrofuran (THF) at -78°C yields substituted derivatives. Optimization involves controlling stoichiometry (e.g., excess BuLi increases substitution efficiency) and reaction temperature (e.g., heating to 55–60°C promotes multi-substitution). Side products like hydrodeboration byproducts must be minimized by inert atmosphere handling .

Q. How is the purity and structural integrity of this compound validated experimentally?

Characterization relies on multinuclear NMR (¹H, ¹³C, ¹⁹F) and X-ray crystallography. For instance, ¹⁹F NMR can confirm trifluoroborate integrity (δ ≈ -135 ppm for BF₃⁻), while ¹H NMR resolves aromatic proton environments (e.g., δ 7.3–7.1 ppm for substituted phenyl groups). X-ray crystallography of analogous compounds (e.g., potassium 4-phenyltetrafluorophenyltrifluoroborate) confirms regioselectivity and bond angles .

Q. What are the primary applications of this compound in catalytic cross-coupling reactions?

Aryltrifluoroborates are key substrates in Suzuki-Miyaura cross-coupling reactions. The hydroxyl and fluorine substituents enhance solubility in polar solvents (e.g., DME/H2O mixtures) and modulate electronic effects, improving coupling efficiency with aryl halides. For example, coupling with Pd(PPh3)4 catalysts yields biaryls for pharmaceutical intermediates .

Q. What are the stability and storage requirements for this compound?

The compound is hygroscopic and sensitive to air oxidation. Storage under inert gas (N2 or Ar) at 2–8°C in sealed containers is critical. Decomposition pathways include hydrolysis of the BF₃⁻ group, which can be monitored via ¹⁹F NMR loss of the trifluoroborate signal .

Advanced Research Questions

Q. How does the electronic and steric profile of the 2,3-difluoro-6-hydroxyphenyl group influence substitution patterns in cross-coupling reactions?

The electron-withdrawing fluorine atoms activate the aryl ring toward electrophilic substitution, while the hydroxyl group introduces steric hindrance and hydrogen-bonding interactions. Computational studies (DFT) on analogous systems suggest that fluorine substituents lower the LUMO energy, facilitating oxidative addition with Pd(0) catalysts. Competing para-substitution is suppressed due to steric effects from the hydroxyl group .

Q. What analytical methods resolve contradictions in reported reaction yields for derivatives of this compound?

Discrepancies in yields (e.g., 65% vs. 80%) often arise from differences in workup protocols. For example, incomplete removal of triethylammonium chloride salts (via filtration) or solvent traces (via rotary evaporation) can artificially lower yields. High-performance liquid chromatography (HPLC) with UV detection at 254 nm quantifies purity post-synthesis, while mass spectrometry (HRMS) confirms molecular ion peaks .

Q. How do competing reaction pathways (e.g., hydrodeboration vs. substitution) impact the synthesis of this compound?

Hydrodeboration byproducts form when protic solvents (e.g., H2O) or acidic conditions destabilize the trifluoroborate anion. Substitution dominates under strictly anhydrous conditions with aprotic solvents (e.g., THF) and excess organolithium reagents. Kinetic studies using in situ ¹⁹F NMR reveal that hydrodeboration accelerates above 0°C, necessitating low-temperature reactions .

Q. What comparative advantages does this compound offer over other aryltrifluoroborates in medicinal chemistry?

The hydroxyl group enables derivatization (e.g., esterification, glycosylation) for prodrug design, while fluorine enhances metabolic stability. In contrast, non-hydroxylated analogs (e.g., potassium 3,5-difluorophenyltrifluoroborate) lack this versatility. Case studies show improved bioavailability in kinase inhibitor candidates when hydroxylated aryltrifluoroborates are used .

Q. How can crystallographic data inform the design of derivatives with enhanced catalytic activity?

X-ray structures of related compounds (e.g., dispirophosphazenes) reveal planar geometries that stabilize transition states in cross-coupling. For this compound, intramolecular hydrogen bonding between hydroxyl and fluorine may preorganize the molecule for Pd coordination, reducing activation energy .

Methodological Recommendations

  • Synthetic Optimization: Use Schlenk-line techniques for moisture-sensitive steps and monitor reactions via TLC (silica gel, UV-active spots).
  • Purification: Employ column chromatography with EtOAc/hexane gradients or recrystallization from acetonitrile.
  • Stability Testing: Conduct accelerated degradation studies (40°C/75% RH) to establish shelf-life under varying storage conditions .

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